molecular formula C14H14N2O3 B14613483 ethyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate CAS No. 57721-89-8

ethyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate

Cat. No.: B14613483
CAS No.: 57721-89-8
M. Wt: 258.27 g/mol
InChI Key: QVVJUKVZDBCDST-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate is a quinoline derivative known for its diverse applications in various scientific fields This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often involve refluxing in ethanol or other solvents to facilitate the formation of the quinoline ring .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize yield and purity. The use of catalysts such as sodium ethoxide in ethanol under reflux conditions is common. Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are being explored to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinoline N-oxides.

    Reduction: The cyano group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Ethyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate has significant applications in:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA, disrupting its function. This compound may also inhibit enzymes involved in critical biochemical pathways, leading to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

  • Ethyl 2-ethoxy-2H-quinoline-1-carboxylate
  • Methyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate
  • Ethyl 6-methoxy-3-methylindole-2-carboxylate

Comparison: Compared to its analogs, this compound exhibits a broader range of chemical reactions and higher biological activity, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

57721-89-8

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(17)16-11(9-15)5-4-10-8-12(18-2)6-7-13(10)16/h4-8,11H,3H2,1-2H3

InChI Key

QVVJUKVZDBCDST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(C=CC2=C1C=CC(=C2)OC)C#N

Origin of Product

United States

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